molecular formula C26H32N4O4 B10841388 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone

2,7-Bis[2-(isobutylamino)acetamido]anthraquinone

Cat. No.: B10841388
M. Wt: 464.6 g/mol
InChI Key: BTABHVPIAAKKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Bis[2-(isobutylamino)acetamido]anthraquinone is a synthetic anthraquinone derivative known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes two isobutylaminoacetamido groups attached to the anthraquinone core. It has been studied for its potential as a telomerase inhibitor and its anti-proliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned steps, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[2-(isobutylamino)acetamido]anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .

Scientific Research Applications

2,7-Bis[2-(isobutylamino)acetamido]anthraquinone has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 2,7-Bis[2-(isobutylamino)acetamido]anthraquinone involves the inhibition of telomerase. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby maintaining their length and stability. By inhibiting telomerase, this compound can induce cellular senescence and apoptosis in cancer cells, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific isobutylaminoacetamido groups, which confer distinct chemical and biological properties. Its potential as a telomerase inhibitor and anti-proliferative agent sets it apart from other anthraquinone derivatives .

Properties

Molecular Formula

C26H32N4O4

Molecular Weight

464.6 g/mol

IUPAC Name

2-(2-methylpropylamino)-N-[7-[[2-(2-methylpropylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide

InChI

InChI=1S/C26H32N4O4/c1-15(2)11-27-13-23(31)29-17-5-7-19-21(9-17)26(34)22-10-18(6-8-20(22)25(19)33)30-24(32)14-28-12-16(3)4/h5-10,15-16,27-28H,11-14H2,1-4H3,(H,29,31)(H,30,32)

InChI Key

BTABHVPIAAKKHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCC(C)C

Origin of Product

United States

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